molecular formula C11H13N3O B173523 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline CAS No. 10364-76-8

4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline

Cat. No.: B173523
CAS No.: 10364-76-8
M. Wt: 203.24 g/mol
InChI Key: SGWSNXRAUNOMAW-UHFFFAOYSA-N
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Description

4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline typically involves the cyclization of arylamidoximes with n-butanal, followed by oxidation. A common method includes the cyclocondensation of arylamidoximes with n-butanal to form 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole, which is then oxidized using manganese dioxide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, ensuring the availability of necessary reagents and maintaining reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: The major product is the fully oxidized 1,2,4-oxadiazole ring.

    Substitution: Depending on the substituents introduced, various derivatives of the aniline moiety can be obtained.

Scientific Research Applications

4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline involves its interaction with biological targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to active sites of enzymes, inhibiting their activity. For instance, it has shown inhibitory potency against enzymes like carbonic anhydrase and histone deacetylase .

Comparison with Similar Compounds

Uniqueness: 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its propyl group and aniline moiety contribute to its distinct properties compared to other 1,2,4-oxadiazole derivatives.

Properties

IUPAC Name

4-(5-propyl-1,2,4-oxadiazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-3-10-13-11(14-15-10)8-4-6-9(12)7-5-8/h4-7H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWSNXRAUNOMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603802
Record name 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10364-76-8
Record name 4-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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